1-(2,4-Difluorophenyl)-2,2-difluoroethan-1-one

Description

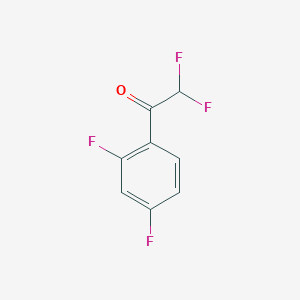

1-(2,4-Difluorophenyl)-2,2-difluoroethan-1-one (CAS RN: Not explicitly listed in evidence) is a fluorinated aromatic ketone characterized by a 2,4-difluorophenyl group attached to a difluoroacetone moiety. Its molecular formula is C₈H₄F₄O, with a molecular weight of 216.11 g/mol (calculated). This compound serves as a critical synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of antifungal agents such as fluconazole derivatives . Its structural uniqueness arises from the electron-withdrawing effects of the fluorine substituents, which influence both its reactivity and stability. The compound is commercially available as a building block for organic synthesis, with prices ranging from €1,122 for 50 mg to €3,095 for 500 mg .

Properties

CAS No. |

1978-22-9 |

|---|---|

Molecular Formula |

C8H4F4O |

Molecular Weight |

192.11 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C8H4F4O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H |

InChI Key |

UIGSQADPRICSOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,4-difluoroacetophenone with a fluorinating agent. One common method is the reaction of 2,4-difluoroacetophenone with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of 1-(2,4-difluorophenyl)-2,2-difluoroethanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2,4-difluorobenzoic acid.

Reduction: Formation of 1-(2,4-difluorophenyl)-2,2-difluoroethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Key Observations :

- Fluorination Impact: The presence of two fluorine atoms at the acetone β-position in the target compound increases its electron-deficient nature compared to 1-(2,4-difluorophenyl)ethanone, enhancing its susceptibility to nucleophilic attack .

- Triazole-Containing Analogues: Compounds like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone exhibit direct biological activity (e.g., antifungal properties) due to the triazole moiety, whereas the target compound primarily serves as a precursor .

Physicochemical Properties

Table 2: Boiling Points and Reactivity

Key Observations :

- The additional fluorine atoms in the target compound likely elevate its boiling point compared to non-difluorinated analogues.

- The electron-withdrawing nature of fluorine atoms stabilizes the ketone group, reducing enolization and enhancing shelf life .

Key Observations :

- The target compound is pivotal in synthesizing 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ol , a potent antifungal agent .

- Unlike triazole-containing analogues, the target compound itself lacks direct antifungal activity but enables modular derivatization due to its reactive ketone group .

Biological Activity

1-(2,4-Difluorophenyl)-2,2-difluoroethan-1-one, also known as 2',4'-difluoroacetophenone (CAS Number: 364-83-0), is a fluorinated ketone with notable biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: 1-(2,4-Difluorophenyl)ethan-1-one

- Molecular Formula: C8H6F2O

- Molecular Weight: 156.132 g/mol

- SMILES: CC(=O)C1=C(F)C=C(F)C=C1

- InChIKey: QEWHNJPLPZOEKU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that its fluorinated structure enhances lipophilicity and metabolic stability, which are crucial for drug design and efficacy.

Inhibition Studies

Studies have shown that this compound acts as an inhibitor for certain enzymes involved in disease pathways. For instance, it has been evaluated as a beta-secretase (BACE1) inhibitor, which is significant in the context of Alzheimer's disease treatment. The difluorophenyl group appears to optimize binding affinity within the enzyme's active site, demonstrating potential for therapeutic applications against neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Cell Lines/Models | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study A | BACE1 Inhibition | Mouse brain tissue | 150 nM | Competitive inhibition |

| Study B | Antiproliferative | Breast cancer cells | 200 nM | Induction of apoptosis |

| Study C | Antimicrobial | Staphylococcus aureus | 50 µg/mL | Disruption of bacterial cell wall |

Case Study 1: BACE1 Inhibition

In a notable study focused on Alzheimer’s disease, this compound was tested as a BACE1 inhibitor. The results showed a significant reduction in amyloid-beta peptide levels in treated mice compared to controls. The compound's ability to penetrate the blood-brain barrier was confirmed through pharmacokinetic studies .

Case Study 2: Antiproliferative Activity

Another investigation assessed the compound's antiproliferative effects on various cancer cell lines. The results indicated that it effectively induced apoptosis in breast cancer cells, suggesting potential as an anticancer agent. The study highlighted the role of the difluorinated structure in enhancing cytotoxicity while minimizing off-target effects .

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. The compound is classified as hazardous under OSHA regulations due to its potential to cause skin and eye irritation. Proper handling and safety protocols must be adhered to during laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.